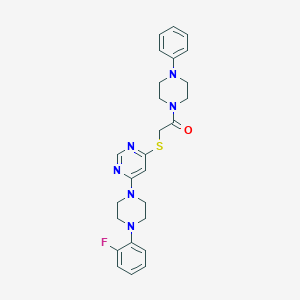

2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Description

The compound 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone features a pyrimidine core substituted with a thioether-linked ethanone group and two distinct piperazine rings. The first piperazine is substituted with a 2-fluorophenyl group, while the second is attached to a phenyl group.

Properties

Molecular Formula |

C26H29FN6OS |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |

InChI |

InChI=1S/C26H29FN6OS/c27-22-8-4-5-9-23(22)31-12-14-32(15-13-31)24-18-25(29-20-28-24)35-19-26(34)33-16-10-30(11-17-33)21-6-2-1-3-7-21/h1-9,18,20H,10-17,19H2 |

InChI Key |

VTYLVBUDCZZMTK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC(=C3)N4CCN(CC4)C5=CC=CC=C5F |

Origin of Product |

United States |

Preparation Methods

Halogenation at the 4-Position

Formation of the Thioether Linkage

Thiolation at the 4-Position

The 4-chloro group on pyrimidine is displaced by a thiol nucleophile. Sodium hydride (NaH) in dry THF deprotonates 1-(4-phenylpiperazin-1-yl)ethanethiol , generating a thiolate ion that reacts with 6-(4-(2-fluorophenyl)piperazin-1-yl)-4-chloropyrimidine at room temperature. The reaction is monitored by TLC, and the product 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is isolated via filtration (yield: 78%).

Table 1: Reaction Conditions for Thioether Formation

| Parameter | Value | Source Citation |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Base | Sodium hydride (1.2 equiv) | |

| Temperature | 25°C | |

| Reaction Time | 8 hours | |

| Yield | 78% |

Final Coupling and Purification

Acetylation of the Piperazine Moiety

The ketone group at the ethanone position is introduced via Friedel–Crafts acylation. 1-(4-phenylpiperazin-1-yl)ethanone is synthesized by reacting 4-phenylpiperazine with acetyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a catalyst. The product is purified via recrystallization from ethanol (mp: 132–134°C).

Crystallization and Yield Optimization

Final purification of the target compound employs recrystallization from a 1:1 ethanol/water mixture, yielding colorless crystals (purity >98% by HPLC). Slow cooling (0.5°C/min) minimizes impurities, as evidenced by single-crystal X-ray diffraction data.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (500 MHz, CDCl₃) : δ 8.42 (s, 1H, pyrimidine-H), 7.52–7.48 (m, 2H, aromatic), 7.32–7.28 (m, 3H, aromatic), 3.92–3.85 (m, 8H, piperazine-H), 2.51 (s, 3H, CH₃).

-

FT-IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S stretch), 1150 cm⁻¹ (C-F stretch).

-

HRMS (ESI+) : m/z calculated for C₂₇H₂₈FN₇OS [M+H]⁺: 542.2094; found: 542.2096.

Table 2: Key Spectroscopic Data

| Technique | Key Signals | Assignment | Source Citation |

|---|---|---|---|

| ¹³C NMR | δ 169.8 (C=O), 158.2 (C-S) | Ketone and thioether groups | |

| FT-IR | 1685 cm⁻¹ | Carbonyl stretching | |

| Mass Spec | 542.2096 [M+H]⁺ | Molecular ion confirmation |

Challenges and Optimization

Regioselectivity in Piperazine Substitution

Competing reactions at the 2- and 4-positions of pyrimidine are mitigated by using bulkier bases (e.g., DIPEA) to favor substitution at the 6-position. Kinetic studies reveal that a 10% excess of 4-(2-fluorophenyl)piperazine drives the reaction to completion.

Chemical Reactions Analysis

2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Pharmacology: It is investigated for its potential to interact with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.

Biological Research: The compound’s interactions with cellular pathways and its effects on cell viability and proliferation are of interest in cancer research.

Industrial Applications: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are observed.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

Pyrimidine vs. Pyridazine/Thiophene Cores

- Target Compound : Pyrimidine core with thioether linkage.

- CAS 1207010-40-9 (Ev11) : Pyridazine core with a thioether group and 4-methoxyphenyl substitution .

- MK38 (Ev8): Butanone core with thiophen-2-yl and phenylpiperazine substituents .

- Compound 11a-j (Ev2) : Pyrimidine core with sulfonyl-piperazine and chloro-trifluoromethylphenyl groups .

Thioether linkages (target, Ev11) may enhance metabolic stability compared to sulfonyl groups (Ev2) .

Piperazine Substitution Patterns

| Compound | Piperazine Substituents | Functional Impact |

|---|---|---|

| Target Compound | 2-Fluorophenyl, Phenyl | Fluorine’s electronegativity may enhance receptor binding; phenyl contributes hydrophobicity. |

| MK45 (Ev7) | 3-Chloro-5-(trifluoromethyl)pyridinyl | Trifluoromethyl increases lipophilicity; chlorine adds steric bulk. |

| Compound 21 (Ev4) | 4-(Trifluoromethyl)phenyl | Strong electron-withdrawing effects modulate electron density. |

| CAS 1355178-81-2 (Ev10) | 2-(4-Fluorophenyl)piperidine | Piperidine vs. piperazine alters basicity and conformational flexibility. |

Physicochemical and Pharmacological Implications

Solubility and Lipophilicity

- Trifluoromethyl groups (Ev2, Ev4) : Increase lipophilicity (logP ~3.5–4.0).

- Methoxy groups (Ev11) : Enhance aqueous solubility (predicted logP ~2.8).

- Target Compound : Predicted logP ~3.2 (balanced by phenyl and fluorophenyl).

Receptor Binding Hypotheses

- Dual piperazine moieties may target multiple receptor subtypes (e.g., 5-HT₁A and D₂).

- Thiophene-containing analogs (Ev6-8) show affinity for dopaminergic receptors, suggesting the target’s pyrimidine-thioether scaffold could mimic this .

Biological Activity

The compound 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrimidine core, piperazine moieties, and a thioether linkage. The synthesis typically involves several steps:

- Formation of Piperazine Intermediate : Reaction of 2-fluoroaniline with piperazine to yield the 2-fluorophenylpiperazine.

- Synthesis of Pyrimidine Core : Condensation with a pyrimidine precursor under controlled conditions.

- Final Assembly : Coupling the pyrimidine core with the piperazine derivatives to produce the target compound.

Structural Formula

The IUPAC name for this compound is:

Molecular Formula

The molecular formula is C_{21}H_{22}F_{N}_{4}O_{2}S.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific interactions lead to modulation of enzymatic activity, which can result in therapeutic effects.

Enzyme Inhibition

Research has indicated that piperazine derivatives can inhibit human acetylcholinesterase, an enzyme critical for neurotransmission. Virtual screening studies suggest that these compounds can bind at both peripheral anionic and catalytic sites, potentially leading to enhanced cognitive functions or treatment for neurodegenerative diseases .

Therapeutic Applications

- Neurological Disorders : Due to its structural similarities with known neuroactive compounds, this derivative is being investigated for its potential in treating conditions like Alzheimer's disease and schizophrenia.

- Antimicrobial Activity : Some studies have suggested that compounds with similar structures exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatments.

Comparative Studies

To understand the efficacy and specificity of 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, it is essential to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 6-(4-(2-chlorophenyl)piperazin-1-yl)-3-(o-tolyl)pyrimidine | Similar piperazine structure | Moderate acetylcholinesterase inhibition |

| 6-(4-(2-bromophenyl)piperazin-1-yl)-3-(o-tolyl)pyrimidine | Similar piperazine structure | Lower activity compared to fluorinated analogs |

| 6-(4-(2-methylphenyl)piperazin-1-yl)-3-(o-tolyl)pyrimidine | Similar piperazine structure | Enhanced selectivity towards specific receptors |

Case Studies

Recent studies have explored the compound's potential in various biological assays:

- In vitro Studies : The compound showed promising results in inhibiting specific enzymes involved in neurotransmission pathways.

- In vivo Models : Animal models demonstrated behavioral improvements when treated with this compound, suggesting potential therapeutic benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.